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molecular formula C17H18F5NO4 B1625302 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate CAS No. 294885-28-2

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate

Cat. No. B1625302
M. Wt: 395.32 g/mol
InChI Key: PPKHOXJANSFRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992187B2

Procedure details

100 g (436 mmol) of piperidine-1,4-dicarboxylic acid 1-tert butyl ester were dissolved in 1.3 l of anhydrous THF, 39 ml of anhydrous pyridine were added and 86 ml (500 mmol) of pentafluorophenyl trifluoroacetate were added dropwise with stirring and with ice-cooling in the course of 30 minutes, and the mixture was allowed to stand at room temperature for 3 h. The solvent was then stripped off in vacuo and the residue was taken up in about 2 l of EA, extracted twice each with 0.5 N HCl, saturated NaHCO3 solution and saturated NaCl solution, and the organic phase was dried over Na2SO4. After evaporating off the solvent in vacuo, an oil remained which crystallized after addition of heptane. Yield 151.5 g (88%), colorless crystals. M.p. 87–88° C. (heptane).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.FC(F)(F)C(O[C:28]1[C:33]([F:34])=[C:32]([F:35])[C:31]([F:36])=[C:30]([F:37])[C:29]=1[F:38])=O>C1COCC1.CC(=O)OCC>[CH3:3][C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][C:28]2[C:29]([F:38])=[C:30]([F:37])[C:31]([F:36])=[C:32]([F:35])[C:33]=2[F:34])=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
1.3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
39 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
86 mL
Type
reactant
Smiles
FC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(F)F
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring and with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in the course of 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice each with 0.5 N HCl, saturated NaHCO3 solution and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized
ADDITION
Type
ADDITION
Details
after addition of heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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